molecular formula C13H16O3 B14683530 Tetrahydro-2-furanylmethyl 3-methylbenzoate CAS No. 39252-19-2

Tetrahydro-2-furanylmethyl 3-methylbenzoate

Cat. No.: B14683530
CAS No.: 39252-19-2
M. Wt: 220.26 g/mol
InChI Key: BOVDTHGPHGMHAT-UHFFFAOYSA-N
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Description

Tetrahydro-2-furanylmethyl 3-methylbenzoate is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid and features a tetrahydrofuran ring attached to a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2-furanylmethyl 3-methylbenzoate typically involves the esterification of 3-methylbenzoic acid with tetrahydro-2-furanylmethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and purification techniques such as distillation or crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-furanylmethyl 3-methylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-methylbenzoic acid or 3-methylbenzaldehyde.

    Reduction: Tetrahydro-2-furanylmethyl 3-methylbenzyl alcohol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Tetrahydro-2-furanylmethyl 3-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tetrahydro-2-furanylmethyl 3-methylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with specific enzymes or receptors. The tetrahydrofuran ring may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2-furanylmethyl 3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methyl group.

    Tetrahydro-2-furanylmethyl 2-methylbenzoate: Similar structure but with the methyl group in a different position on the benzoate ring.

    2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate: A more complex derivative with additional functional groups.

Uniqueness

Tetrahydro-2-furanylmethyl 3-methylbenzoate is unique due to its specific combination of a tetrahydrofuran ring and a methylbenzoate moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

39252-19-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

oxolan-2-ylmethyl 3-methylbenzoate

InChI

InChI=1S/C13H16O3/c1-10-4-2-5-11(8-10)13(14)16-9-12-6-3-7-15-12/h2,4-5,8,12H,3,6-7,9H2,1H3

InChI Key

BOVDTHGPHGMHAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2CCCO2

Origin of Product

United States

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